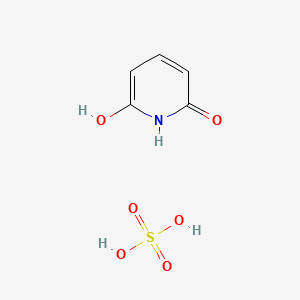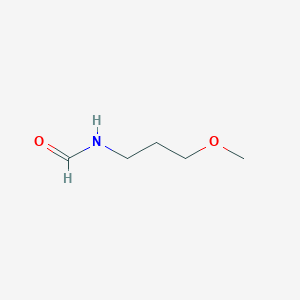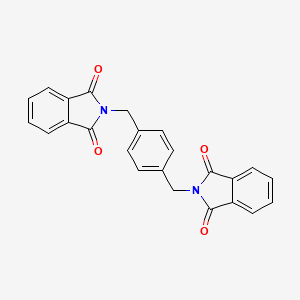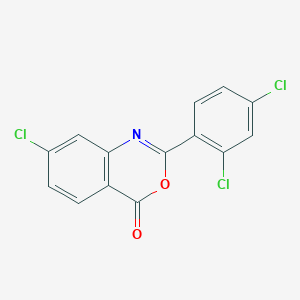![molecular formula C17H23NO B11966542 Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 101598-36-1](/img/structure/B11966542.png)
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is a chemical compound with the molecular formula C17H23NO and a molecular weight of 257.379 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by its bicyclic structure, which includes a benzamide group attached to a 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with benzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or ether, and the product is purified by recrystallization from methanol/water mixtures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways . The compound may enhance GABAergic transmission, leading to increased inhibitory effects in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N-methyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-: Similar structure but with a methyl group attached to the nitrogen atom.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl derivatives: Various derivatives with different functional groups attached to the bicyclic structure.
Uniqueness
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its specific bicyclic structure and the presence of the benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Propiedades
Número CAS |
101598-36-1 |
|---|---|
Fórmula molecular |
C17H23NO |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide |
InChI |
InChI=1S/C17H23NO/c1-16(2)13-9-10-17(16,3)14(11-13)18-15(19)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,19) |
Clave InChI |
NTWLHHBGBISWLH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)NC(=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11966477.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966486.png)
![ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate](/img/structure/B11966490.png)
![3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11966497.png)



![2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11966515.png)
![4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine](/img/structure/B11966525.png)
![1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11966534.png)
